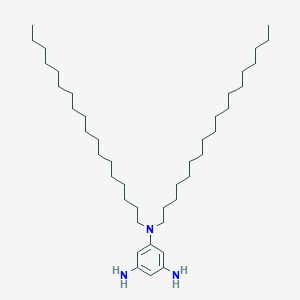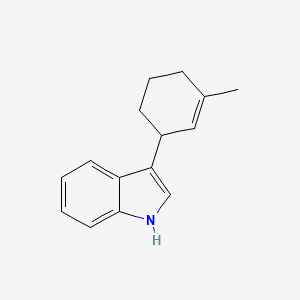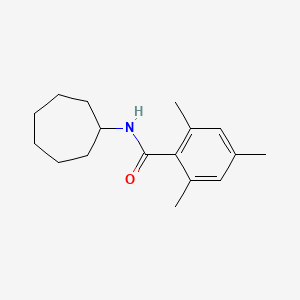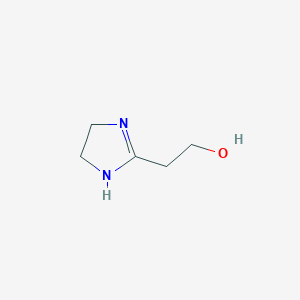
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with three amino groups, each attached to long octadecyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine typically involves the reaction of benzene-1,3,5-triamine with octadecyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the halide groups with the amino groups on the benzene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The long alkyl chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dioctadecylbenzene-1,3,5-triamine involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~3~,N~5~-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide: Similar in structure but with different functional groups.
N~1~,N~3~,N~5~-Tris(4-pyridyl)benzene-1,3,5-tricarboxamide: Contains pyridyl groups instead of octadecyl chains.
Uniqueness
N~1~,N~1~-Dioctadecylbenzene-1,3,5-triamine is unique due to its specific combination of long alkyl chains and amino groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring integration into lipid environments, such as in biological membranes or surfactant formulations.
Propiedades
Número CAS |
194354-81-9 |
|---|---|
Fórmula molecular |
C42H81N3 |
Peso molecular |
628.1 g/mol |
Nombre IUPAC |
3-N,3-N-dioctadecylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C42H81N3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(42-38-40(43)37-41(44)39-42)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36,43-44H2,1-2H3 |
Clave InChI |
ZGNLUMMHOOHLEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=CC(=CC(=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)



![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)

![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)

![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)



![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)

